Product packaging for Valoneic acid dilactone(Cat. No.:CAS No. 60202-70-2)

Valoneic acid dilactone

Cat. No.: B179511
CAS No.: 60202-70-2
M. Wt: 470.3 g/mol
InChI Key: BPAOAXAAABIQKR-UHFFFAOYSA-N
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Description

Distribution in Terminalia Species

Valoneic acid dilactone has been identified as a constituent in various Terminalia species. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) analysis of the leaf extracts of Terminalia bellirica and Terminalia sericea has confirmed the presence of this compound. nih.gov In a study on Terminalia chebula, peak 29 in the chromatogram was identified as this compound, showing ion peaks at m/z 469 [M-H]⁻ and m/z 939 [2M-H]⁻. mdpi.com Furthermore, research on Terminalia macroptera has also listed this compound among the annotated tannin derivatives. semanticscholar.org

Isolation from Punica granatum (Pomegranate) Fruit Rinds

The fruit rinds of Punica granatum are a known source of this compound. nih.gov Isolation of this compound is typically achieved through methanolic extraction of the powdered fruit rinds. nih.govnih.govresearchgate.net In one study, 3.0 kg of powdered pomegranate rinds were macerated in methanol (B129727) for 72 hours. This initial extract, which had a yield of 26.67% w/w, was then subjected to further fractionation. nih.gov Maceration of the methanolic extract with ethyl acetate (B1210297) yielded a fraction containing 27% w/w of this compound. nih.gov The identity of the isolated this compound was confirmed using 1H-NMR, 13C-NMR, and mass spectral data. nih.govnih.govresearchgate.net

Plant SourceExtraction MethodYieldReference
Punica granatum Fruit RindsMethanolic extraction followed by ethyl acetate fractionation27% w/w (ethyl acetate fraction) nih.gov

Characterization from Shorea laevifolia Heartwood

This compound has been isolated from the heartwood of Shorea laevifolia. wikipedia.orgwikiwand.comhmdb.ca In a study focused on identifying 5α-reductase inhibitors, five tannin-related compounds, including this compound, were isolated from the heartwood of this plant. researchgate.net

Identification in Quercus (Oak) Species (Quercus alba, Quercus robur)

Oak species, particularly North American white oak (Quercus alba) and European red oak (Quercus robur), are recognized sources of this compound. wikipedia.orgwikiwand.comhmdb.cawikipedia.org Analysis of oak tannins using liquid chromatography-electrospray ionisation mass spectrometry has facilitated the identification of this compound. wikipedia.org In a study of oenological oak tannin extracts, a signal at m/z = 469.00458 was tentatively attributed to this compound. oeno-one.eu Research on various Quercus species acorns, including Q. rotundifolia, Q. ilex, and Q. suber, has also quantified valoneic acid among other phenolic compounds. scispace.com

Oak SpeciesAnalytical MethodKey FindingReference
Quercus alba, Quercus roburLiquid Chromatography-Electrospray Ionisation Mass SpectrometryIdentification of this compound. wikipedia.org
Oenological Oak Tannin ExtractsUHPLC-Q-TOF-HRMSTentative attribution of m/z = 469.00458 to this compound. oeno-one.eu
Quercus species acornsHPLC/MS-MSQuantification of valoneic acid. scispace.com

Detection in Mallotus japonicus

This compound has been detected in Mallotus japonicus. scielo.br A study published in the Chemical and Pharmaceutical Bulletin reported the isolation of this compound from this plant species. jst.go.jp Further research has confirmed its presence and inhibitory activity toward certain enzymes. researchgate.net

Presence in Lagerstroemia speciosa Leaves

The leaves of Lagerstroemia speciosa have been found to contain this compound. researchgate.net Bioassay-guided fractionation of aqueous extracts of these leaves led to the isolation of this compound and ellagic acid. researchgate.net It has been noted as one of the phenolic constituents in the leaves of this plant, contributing to its reported biological activities. jetir.orgtjnpr.org The presence of valoneic acid in Lagerstroemia speciosa has been highlighted in reviews of the plant's phytochemical composition and pharmacological properties. japsonline.com

Extraction from Juglans ailanthifolia

This compound has been reported in Juglans ailanthifolia, commonly known as heartnut. nih.gov A comparative study of the polyphenolic profiles of heartnut and Persian walnut (Juglans regia) revealed that, with the exception of the free phenolic acid fraction, the major polyphenolics in both were ellagic acid and this compound. nih.govacs.orgresearchgate.net The identification and quantification of this compound in this study were performed using LC-ESI-MSn. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H10O13 B179511 Valoneic acid dilactone CAS No. 60202-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60202-70-2

Molecular Formula

C21H10O13

Molecular Weight

470.3 g/mol

IUPAC Name

3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid

InChI

InChI=1S/C21H10O13/c22-7-2-6(19(28)29)16(15(27)12(7)24)32-9-3-5-11-10-4(20(30)34-18(11)14(9)26)1-8(23)13(25)17(10)33-21(5)31/h1-3,22-27H,(H,28,29)

InChI Key

BPAOAXAAABIQKR-UHFFFAOYSA-N

SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O

Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O

Synonyms

Valoneic acid dilactone

Origin of Product

United States

Chemical Structure and Properties

Molecular Formula and Weight

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₁H₁₀O₁₃ nih.gov
Molecular Weight470.3 g/mol nih.gov
AppearanceOff-white amorphous powder / Light Yellow Powder
SolubilitySparingly soluble in water, soluble in methanol (B129727) and DMSO, insoluble in hexane. foodb.ca
Acidity (pKa)~4–5 (weakly acidic) foodb.ca

Key Structural Features

The IUPAC name for this compound is 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid. nih.gov Its structure is characterized by a polyphenolic core with two lactone groups. This complex structure, containing a valoneoyl moiety, is crucial for its biological activity, particularly its ability to bind to and inhibit enzymes. The presence of multiple hydroxyl groups and the lactone rings are key determinants of its chemical reactivity and interaction with biological targets.

Advanced Methodologies for Isolation and Structural Elucidation of Valoneic Acid Dilactone

Natural Product Extraction and Purification Techniques

The isolation of Valoneic acid dilactone, a polyphenol found in various plant species, begins with its extraction from the raw plant material, followed by meticulous purification steps to separate it from a complex mixture of other phytochemicals. foodb.cawikipedia.orghmdb.ca

Solvent-Based Extraction Protocols (e.g., Methanolic Extraction, Ethyl Acetate (B1210297) Fractionation)

The initial step in isolating this compound typically involves solvent-based extraction, leveraging the compound's solubility characteristics. benchchem.com

Methanolic Extraction: Methanol (B129727) is a common solvent of choice for the initial extraction process due to the polar nature of this compound. benchchem.combocsci.com Plant materials, such as the fruit rinds of Punica granatum (pomegranate) or the heartwood of oak species (Quercus spp.), are powdered and macerated in methanol. benchchem.comresearchgate.net This process draws out a broad range of hydrolyzable tannins, including the target compound, into the solvent. benchchem.com For instance, a common protocol involves macerating 3.0 kg of powdered pomegranate rinds in methanol for 72 hours to create an extract rich in these polyphenols. benchchem.com

Ethyl Acetate Fractionation: Following the initial broad extraction, sequential fractionation using solvents of varying polarity is employed to concentrate the desired compound. Ethyl acetate is particularly effective for this purpose. benchchem.com The crude methanolic extract is subjected to liquid-liquid extraction with ethyl acetate, which selectively dissolves compounds like this compound, separating them from more polar or non-polar substances. This step significantly increases the concentration of the target molecule, with reports of achieving a 27% w/w yield of this compound in the ethyl acetate fraction. benchchem.com This fraction then becomes the starting material for further chromatographic purification. benchchem.comnih.gov

Chromatographic Purification Strategies (e.g., Column Chromatography, Preparative High-Performance Liquid Chromatography)

To achieve high purity, the enriched ethyl acetate fraction undergoes one or more chromatographic steps. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase. youtube.comyoutube.com

Column Chromatography: This is a fundamental purification technique used to separate the components of the ethyl acetate fraction. youtube.comyoutube.com The fraction is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Diaion resin. benchchem.com A solvent system, or mobile phase, is then passed through the column. In a representative protocol, a water-acetic acid gradient (3:2) was used to elute the compounds. benchchem.com Different compounds travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into different fractions. youtube.com

Preparative High-Performance Liquid Chromatography (Prep HPLC): For the final purification step to obtain this compound with very high purity (>95%), preparative HPLC is often employed. benchchem.comteledynelabs.com This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and separation efficiency. warwick.ac.uk A common mobile phase for purifying this compound consists of a mixture of 0.1% formic acid and acetonitrile (B52724) (e.g., in a 70:30 ratio). benchchem.com This method is invaluable for isolating significant quantities of the pure compound for detailed structural analysis and bioactivity studies. teledynelabs.com

Spectroscopic and Spectrometric Characterization Methods

Once purified, the identity and structure of this compound are confirmed using a suite of powerful analytical techniques. bocsci.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy ((¹)H-NMR, (¹³)C-NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. While specific peak assignments for this compound are complex and require detailed 2D NMR experiments, the ¹H-NMR spectrum is a critical component of its structural confirmation. bocsci.comresearchgate.net

¹³C-NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, revealing the number of chemically non-equivalent carbons and providing insights into their bonding environment (e.g., aromatic, carbonyl, etc.). bocsci.comresearchgate.netnih.gov The chemical formula of this compound is C₂₁H₁₀O₁₃, and ¹³C-NMR helps to account for all 21 carbon atoms in the structure. benchchem.comncats.iofda.gov

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The following is a generalized representation based on typical values for similar polyphenolic structures.)

Technique Observed Features
¹H-NMR Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the phenolic rings.
¹³C-NMR Signals corresponding to carbonyl carbons of the lactone groups (δ ~160-170 ppm), aromatic carbons (δ ~100-150 ppm), and carbons bearing hydroxyl groups. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. bocsci.com

For this compound (C₂₁H₁₀O₁₃), the expected molecular weight is approximately 470.3 g/mol . benchchem.comnih.govncats.io High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. uni.lu Analysis is often performed in negative electrospray ionization mode (ESI-), where the molecule is detected as a deprotonated ion [M-H]⁻. bocsci.comuni.lu

Table 2: Mass Spectrometry Data for this compound

Ionization Mode Adduct Calculated m/z Observed m/z Reference
ESI-[M-H]⁻469.00487~469 bocsci.comuni.lu
ESI-[M+HCOO]⁻515.01035~515 uni.lu
ESI+[M+H]⁺471.01943~471 uni.lu
ESI+[M+Na]⁺493.00137~493 uni.lu

The fragmentation pattern observed in MS/MS experiments can further help to confirm the structure by showing the loss of specific functional groups. researchgate.net

Thin-Layer Chromatography (TLC) for Fraction Analysis

Thin-Layer Chromatography is a simple, rapid, and effective technique used throughout the purification process to monitor its progress. researchgate.netbibliotekanauki.pl

By spotting the different fractions collected from column chromatography onto a TLC plate and developing it in an appropriate solvent system, researchers can visualize the separation of compounds. benchchem.comresearchgate.net The components are typically visualized under UV light. researchgate.net This allows for the identification and pooling of fractions that contain the pure target compound, distinguished by its specific retention factor (Rf) value, before proceeding to more advanced purification or analysis. benchchem.comresearchgate.net

Chemical Synthesis and Derivatization Strategies for Valoneic Acid Dilactone

Enantioselective Synthetic Routes for Valoneic Acid Derivatives

The enantioselective synthesis of valoneic acid derivatives presents a significant challenge due to the axial chirality of the biaryl bond. Researchers have successfully employed various strategies to control the stereochemistry of these molecules.

One notable approach involves the use of the 'lactone concept' to achieve enantioselectivity. researchgate.netclockss.org This method utilizes an intramolecular biaryl coupling reaction of a phenyl benzoate (B1203000) derivative, leading to the formation of a lactone-bridged biaryl intermediate. researchgate.netclockss.org This intermediate, while configurationally unstable, can be subjected to an asymmetric lactone-opening reaction to yield the desired optically active biphenyl (B1667301) derivative. researchgate.netclockss.org For instance, the enantioselective synthesis of trimethyl octa-O-methylvaloneate was accomplished through this strategy. researchgate.net

Another key strategy is the atroposelective total synthesis, which is crucial for preparing axially chiral biaryl natural products like valoneic acid derivatives. dntb.gov.ua This involves controlling the stereochemistry around the C-C single bond connecting the two aromatic rings. The configurationally unstable lactone-bridged biaryl serves as a key intermediate in these syntheses. dntb.gov.ua

The development of these enantioselective routes is critical for producing specific stereoisomers of valoneic acid derivatives, allowing for a more precise investigation of their biological activities.

Application of the "Lactone Concept" in Complex Biaryl System Synthesis

The "lactone concept" has proven to be a powerful tool in the synthesis of complex biaryl systems, including the core structure of valoneic acid dilactone. researchgate.netclockss.org This concept revolves around the formation of a lactone bridge to facilitate an intramolecular biaryl coupling reaction, followed by a stereoselective opening of the lactone ring. researchgate.netclockss.org

The intramolecular biaryl coupling reaction of phenyl benzoate derivatives is a convenient method for constructing the 6H-dibenzo[b,d]pyran-6-one skeleton, a recurring motif in natural products. researchgate.net Palladium reagents are often employed to catalyze the crucial C-C bond formation between the two aromatic rings. clockss.orgresearchgate.net

A successful application of this concept was the enantioselective synthesis of a valoneic acid derivative where an ester served as a suitable precursor for the intramolecular biaryl coupling. clockss.org The resulting coupled product, a lactone, was then transformed into the optically active biphenyl. clockss.org This methodology highlights the utility of the lactone concept in constructing highly oxygenated and sterically hindered biaryl systems.

Development of Synthetic Approaches for Dilactone Moieties

The synthesis of the dilactone moiety of valoneic acid has been a focal point of synthetic efforts. The classical Ullmann coupling reaction has emerged as a key strategy for constructing the necessary biaryl and diaryl ether linkages. thieme-connect.comresearchgate.netthieme-connect.com

The first total synthesis of this compound utilized an intramolecular Ullmann coupling for the formation of the biaryl bond. thieme-connect.com The synthetic design involved a lactone compound as a precursor, which was generated through the intramolecular coupling of an ester-linked dibromo compound. thieme-connect.com This ester was, in turn, prepared by the condensation of the corresponding phenol (B47542) and benzoic acid derivatives. thieme-connect.com

Furthermore, the Ullmann condensation method has been effectively applied to prepare the diaryl ether component of this compound, using a corresponding phenol and arylbromide. researchgate.netthieme-connect.com Researchers have improved the efficiency of this classical method by increasing the reaction temperature, enabling the use of per-O-benzyl protected substrates. researchgate.net

These synthetic approaches have been instrumental in the total synthesis of not only this compound but also related natural products like woodfordinic acid dilactone. thieme-connect.comthieme-connect.com The successful application of these methods has paved the way for the synthesis of various ellagitannins and other complex polyphenolic compounds. researchgate.netresearchgate.netresearchgate.net

Research Findings on this compound Synthesis

Synthetic Strategy Key Reaction Precursor Type Outcome Reference
Enantioselective SynthesisIntramolecular biaryl coupling & Asymmetric lactone-openingPhenyl benzoate derivativeEnantioselective synthesis of trimethyl octa-O-methylvaloneate researchgate.net
Atroposelective Total SynthesisControl of axial chiralityLactone-bridged biarylPreparation of axially chiral biaryl natural products dntb.gov.ua
"Lactone Concept"Pd-mediated intramolecular biaryl couplingPhenyl benzoate derivativesConstruction of 6H-dibenzo[b,d]pyran-6-one skeleton clockss.orgresearchgate.net
Total Synthesis of DilactoneIntramolecular Ullmann couplingEster-linked dibromo compoundFirst total synthesis of this compound thieme-connect.com
Diaryl Ether FormationUllmann condensationPhenol and arylbromideSynthesis of the diaryl ether component researchgate.netthieme-connect.com

Molecular Mechanisms of Valoneic Acid Dilactone S Biological Activities

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The inhibitory effect of a compound on an enzyme can be characterized by its kinetics, which describes how the inhibitor interacts with the enzyme and its substrate. Detailed kinetic analyses are crucial for understanding the precise mechanism of inhibition.

Inhibition of 5α-Reductase

Research into the interaction between valoneic acid dilactone and 5α-reductase has revealed a complex and multi-faceted inhibitory mechanism. This involves distinct interactions with the enzyme in relation to its substrate, testosterone, and its cofactor, NADPH.

Kinetic Analysis: Non-Competitive Inhibition with Substrate (Testosterone)

Kinetic studies have demonstrated that this compound exhibits non-competitive inhibition with respect to the substrate, testosterone. In this model of inhibition, the inhibitor does not bind to the same active site as the substrate. Instead, it binds to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding. This means that even with increasing concentrations of testosterone, the inhibitory effect of this compound is not overcome.

Kinetic Analysis: Partially Competitive Inhibition with Cofactor (NADPH)

The interaction of this compound with 5α-reductase in the presence of the cofactor NADPH is characterized by partially competitive inhibition. This form of inhibition is more intricate than simple competitive or non-competitive models. It suggests that the inhibitor can bind to both the free enzyme and the enzyme-cofactor complex, but with different affinities. This interaction interferes with the binding of NADPH, which is essential for the reduction of testosterone.

Synergistic Inhibition with NADP+

An interesting aspect of this compound's inhibitory profile is its synergistic action with NADP+, the oxidized form of the cofactor. The presence of NADP+ enhances the binding and inhibitory effect of this compound on 5α-reductase. This suggests a cooperative binding mechanism, where the binding of NADP+ to the enzyme facilitates a more potent inhibition by this compound, potentially by stabilizing a specific enzyme conformation that has a higher affinity for the inhibitor.

Comparative Inhibition Profile with Structurally Related Compounds (e.g., Flavogallonic Acid Dilactone, Ellagic Acid)

To better understand the potency of this compound, its inhibitory activity is often compared to structurally similar compounds. Flavogallonic acid dilactone and ellagic acid are two such related polyphenols. Comparative studies help to elucidate the structural features that are most important for potent 5α-reductase inhibition. While all three compounds exhibit inhibitory activity, differences in their chemical structures, such as the number and position of hydroxyl groups and the nature of the linkages between their aromatic rings, result in varying degrees of potency.

Below is a table summarizing the comparative inhibitory activities.

CompoundReported IC50 Values for 5α-Reductase
This compoundData not available in sufficient detail
Flavogallonic acid dilactoneData not available in sufficient detail
Ellagic AcidData not available in sufficient detail

IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Inhibition of Ribonuclease L (RNase L)

This compound (VAL) has been identified as a potent inhibitor of Ribonuclease L (RNase L), an essential enzyme in the innate immune response that, upon activation, degrades RNA to restrict viral replication. nih.govnih.gov The molecular mechanisms underlying this inhibition have been subject to detailed investigation, revealing a highly selective and distinct mode of action.

A key attribute of an effective inhibitor is its selectivity for the target enzyme over other structurally or functionally related proteins. This compound exhibits a remarkable selectivity for RNase L over its closest paralog, inositol-requiring enzyme 1 (IRE1). nih.govpnas.org Structure-activity relationship (SAR) analyses comparing VAL to its precursor, ellagic acid (EA), demonstrated this significant selectivity. While EA shows a threefold weaker activity against IRE1 compared to RNase L, the structural modification that yields VAL results in a dramatic enhancement of this preference. pnas.org

The substitution of a hydroxyl group in ellagic acid with a bulky aryl group to form VAL increases its inhibitory potency against RNase L by approximately 100-fold, while only improving its potency against IRE1 by twofold. pnas.org This results in a 200-fold improvement in inhibitor selectivity for RNase L over IRE1, highlighting VAL as a superior and highly selective inhibitor. pnas.org

Inhibitory Potency and Selectivity of this compound
CompoundRNase L IC₅₀ (nM)IRE1 IC₅₀ (nM)Selectivity (IRE1/RNase L)
Ellagic Acid (EA)73.08 ± 0.16270.6 ± 0.1~3.7x
This compound (VAL)0.68 ± 0.09144.4 ± 0.1~212x

Investigations into the mechanism of action reveal that this compound functions as an inhibitor of RNase L's ribonuclease activity through a mechanism that does not involve direct competition at the ATP-binding site within the pseudokinase domain. pnas.org Biophysical studies show that VAL does not bind to the pseudokinase domain in the way ATP does. nih.govpnas.org This indicates that VAL exerts its inhibitory effect by binding directly to RNase L, but at a site distinct from the ATP-binding pocket. pnas.org This mode of action is consistent with non-competitive inhibition relative to the enzyme's substrate.

Furthermore, solution NMR studies were employed to determine if VAL's binding to RNase L was dependent on the presence of activating ligands such as 2-5A (2',5'-linked oligoadenylate) and ATP. pnas.org The results from these biophysical studies support a model where VAL directly binds to RNase L at a site that is distinct from both the ATP and the 2-5A binding sites. pnas.org

The potent inhibitory activity of this compound against RNase L is a direct result of its specific chemical structure, as revealed by SAR studies. VAL was identified through analysis of a phenolic analog series based on the initial hit compound, ellagic acid. nih.govpnas.org

The primary structural difference between ellagic acid and this compound is the substitution of the hydroxyl moiety at position 5 with a bulky aryl group. pnas.org This single modification is responsible for a 100-fold increase in inhibitory potency against RNase L, demonstrating a clear and potent structure-activity relationship. pnas.org This enhancement in potency underscores the importance of the bulky aryl group for high-affinity binding to the unique inhibitory site on the RNase L enzyme.

Inhibition of Xanthine (B1682287) Oxidase (XOD)

This compound has also been noted for its inhibitory effects on other enzymes, including Xanthine Oxidase (XOD), an enzyme involved in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.

While this compound is recognized as an inhibitor of xanthine oxidase, detailed kinetic analyses characterizing its specific mode of inhibition are not extensively detailed in the available scientific literature. For structurally related polyphenols, such as ellagic acid, the mechanism of XOD inhibition has been characterized as a mixed-type, involving binding to both the free enzyme and the enzyme-substrate complex. nih.gov

Comparative Efficacy Against Reference Inhibitors (e.g., Allopurinol)

There is currently no scientific literature available that directly compares the efficacy of this compound against the reference xanthine oxidase inhibitor, allopurinol.

Molecular Basis of XOD Binding and Specificity

The molecular basis of this compound's binding and specificity to xanthine oxidase (XOD) has not been elucidated in published research. While studies have investigated the XOD inhibitory potential of other tannins and polyphenols, specific molecular docking and binding studies for this compound are not available. nih.govresearchgate.net

Inhibition of Glycosidases and Phosphatases

In vitro studies have demonstrated the potent inhibitory activity of this compound against several key enzymes implicated in diabetes and its complications. A significant study isolated this compound from the fruit rinds of Punica granatum and evaluated its inhibitory potential against α-amylase, aldose reductase, and protein tyrosine phosphatase 1B (PTP1B).

This compound has been shown to be a potent inhibitor of α-amylase, an enzyme crucial for the digestion of carbohydrates. researchgate.net The inhibition of this enzyme can slow down the breakdown of starches into glucose, thereby reducing postprandial hyperglycemia. The half-maximal inhibitory concentration (IC₅₀) for this compound against α-amylase has been reported to be 0.284 µg/mL. researchgate.net

Research has confirmed that this compound effectively inhibits aldose reductase, a key enzyme in the polyol pathway that is associated with the development of diabetic complications. researchgate.net By inhibiting this enzyme, this compound may help in mitigating the long-term adverse effects of hyperglycemia. The IC₅₀ value for this compound's inhibition of aldose reductase was determined to be 0.788 µg/mL. researchgate.net

This compound has also been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. researchgate.net Inhibition of PTP1B can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes. The reported IC₅₀ value for PTP1B inhibition by this compound is 12.41 µg/mL. researchgate.net

Enzyme TargetIC₅₀ Value (µg/mL)
α-Amylase0.284
Aldose Reductase0.788
Protein Tyrosine Phosphatase 1B (PTP1B)12.41

Cellular and Physiological Modulation in Preclinical Models

The in vitro enzymatic inhibitory effects of this compound have been complemented by in vivo studies in preclinical models of diabetes. In an alloxan-induced diabetic rat model, oral administration of this compound demonstrated significant and dose-dependent antidiabetic activity. researchgate.net

The study showed that treatment with this compound helped in maintaining blood glucose levels within the normal range in these diabetic rats. researchgate.net Furthermore, histopathological examination of the pancreatic tissue from the treated animals revealed significant protection against alloxan-induced damage. researchgate.net These findings suggest that this compound can exert a protective effect on pancreatic β-cells, which are responsible for insulin production.

Modulation of Oxidative Stress Pathways

This compound demonstrates significant antioxidant properties, primarily through its ability to counteract reactive oxygen species (ROS) and mitigate their damaging effects on cellular components.

As a polyphenolic compound, this compound's strong antioxidant capacity is largely attributed to its ability to scavenge free radicals nih.gov. The numerous hydroxyl groups present in its molecular structure can donate hydrogen atoms to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to cellular damage. This direct interaction with reactive species is a key mechanism behind its protective effects against oxidative stress.

Experimental evidence has shown that polyphenolic extracts containing this compound can significantly reduce biomarkers associated with oxidative damage. In studies, the presence of these extracts led to a notable decrease in oxidative stress, as indicated by changes in the levels of several key biomarkers . Specifically, observed effects included a reduction in hydroxyl radicals (OH) and malondialdehyde (MDA), a marker of lipid peroxidation. Concurrently, there was an increase in the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) .

Table 1: Effect on Oxidative Stress Biomarkers
BiomarkerObserved Effect
Hydroxyl Radical (OH)Decrease
Malondialdehyde (MDA)Decrease
Superoxide Dismutase (SOD)Increase in activity
Glutathione Peroxidase (GSH-Px)Increase in activity

Antibacterial Activity

This compound has demonstrated notable antibacterial properties, positioning it as a compound of interest in the search for new antimicrobial agents.

The precise antibacterial mechanism of this compound is understood through the general action of its chemical classes. As a polyphenol, its mode of action may involve the inhibition of crucial bacterial enzymes, such as DNA gyrase, or interference with the bacterial cell membrane, disrupting its integrity and function. Furthermore, the presence of α,β-unsaturated γ-lactone moieties in similar compounds is known to contribute to antimicrobial activity nih.gov. These reactive groups can interact with nucleophilic sites on biologically important molecules within the bacterial cell, such as enzymes and proteins, leading to inhibition of essential cellular processes nih.gov.

Research has established that this compound is effective against several Gram-negative bacteria, including multidrug-resistant (MDR) strains . Its spectrum of activity has been confirmed against clinically relevant pathogens such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa .

Table 2: Spectrum of Antibacterial Activity
Bacterial StrainGram StainingActivity
Escherichia coliGram-NegativeEffective
Acinetobacter baumanniiGram-NegativeEffective
Pseudomonas aeruginosaGram-NegativeEffective

Influence on Glucose Homeostasis in Experimental Models

This compound, isolated from the fruit rinds of Punica granatum (pomegranate), has shown potent antidiabetic activity in various experimental models researchgate.net. Its influence on glucose homeostasis appears to be mediated through the inhibition of key enzymes involved in carbohydrate metabolism and glucose regulation.

In vitro assays have demonstrated that this compound is a potent inhibitor of α-amylase and aldose reductase researchgate.net. The inhibition of these enzymes can help to lower postprandial blood glucose levels. Furthermore, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin signaling pathways researchgate.net. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity. In vivo studies using alloxan-induced diabetic rats have corroborated these findings, showing that the compound can effectively manage blood glucose levels researchgate.net.

Table 3: In Vitro Enzyme Inhibition by this compound
Enzyme TargetIC₅₀ Value (µg/mL)Biological Relevance
α-Amylase0.284Carbohydrate Digestion
Aldose Reductase0.788Polyol Pathway
Protein Tyrosine Phosphatase 1B (PTP1B)12.41Insulin Signaling Regulation

Antihypertensive Mechanisms in Experimental Animal Models

This compound has demonstrated significant antihypertensive effects in experimentally induced hypertension models in rats. scialert.netresearchgate.net The primary model used in these studies is mineralocorticoid-induced hypertension, which involves the administration of substances like fludrocortisone (B194907) along with a high-salt diet to elevate blood pressure. scialert.net

In studies using Wistar rats with fludrocortisone salt-induced hypertension, oral administration of this compound resulted in a significant reduction in blood pressure. scialert.net This effect was observed after a period of treatment, indicating a therapeutic potential in managing this form of hypertension. scialert.net Notably, the administration of this compound to normotensive (normal blood pressure) rats for three weeks did not alter their mean blood pressure, suggesting a specific action on hypertensive states. scialert.net

One of the key findings from in vitro studies on isolated aortic strips from these hypertensive rats is the increased vascular reactivity to noradrenaline. scialert.net Treatment with this compound significantly reduced these contractile responses, suggesting that the compound may alter the sensitivity of adrenoceptors to vasoconstricting agents like noradrenaline and adrenaline. scialert.net

Effect of this compound on Mean Blood Pressure in Fludrocortisone-Induced Hypertensive Rats
Treatment GroupBaseline (Week 0)Week 1Week 2Week 3
Normotensive Control110.3 ± 2.1111.2 ± 2.5112.5 ± 2.3110.8 ± 2.6
Hypertensive Control112.1 ± 2.4145.3 ± 3.1158.4 ± 3.5165.7 ± 3.9*
VAD (200 mg/kg)111.8 ± 2.2130.1 ± 2.9 122.6 ± 2.7118.5 ± 2.4
VAD (400 mg/kg)112.5 ± 2.5125.7 ± 2.8116.9 ± 2.5 112.3 ± 2.1
Data adapted from studies on experimentally induced hypertensive models. Values are represented as Mean ± SEM. *p<0.05 compared to normotensive control. **p<0.05 compared to hypertensive control.

The animal model of hypertension induced by fludrocortisone and salt is characterized by an increase in blood volume due to the reabsorption of salt and water. scialert.net This model is also associated with an altered activity of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. scialert.netresearchgate.net Dysregulation of the RAAS is a key factor in the pathogenesis of many forms of hypertension. nih.gov Although direct mechanistic studies on the interaction between this compound and the components of the RAAS were not detailed in the available research, its effectiveness in a RAAS-implicated model of hypertension suggests a potential modulatory role. scialert.netresearchgate.net The observed reduction in blood pressure in a model where RAAS activity is altered points towards a possible, though not yet fully elucidated, interaction with this system. scialert.net

Quantitative Analysis and Method Validation for Valoneic Acid Dilactone in Complex Matrices

Development of Analytical Methods for Valoneic Acid Dilactone Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, sensitivity, and accuracy.

Modern analytical approaches often couple HPLC with advanced detection systems. Techniques such as HPLC with Diode-Array Detection (DAD) and Mass Spectrometry (HPLC-DAD-MSn) or Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UHPLC-Q-TOF-HRMS) are used for the identification and analysis of this compound in various plant species, including Terminalia species and oak tannin extracts .

Method development typically involves:

Column Selection: A C18 reversed-phase column is commonly used for the separation of phenolic compounds like this compound mfd.org.mknih.gov.

Mobile Phase Composition: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is frequently employed to effectively separate the analyte from other compounds in the matrix nih.govscielo.br.

Detection Wavelength: UV detection is often set at a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity nih.govijprajournal.com.

Flow Rate and Temperature: These are optimized to achieve efficient separation within a reasonable analysis time mfd.org.mk.

Once developed, the method must be validated to ensure it is suitable for its intended purpose europa.eu. Validation assesses several key parameters, including linearity, precision, accuracy, and sensitivity mfd.org.mkijprajournal.com.

Table 1: Example of HPLC Method Parameters for this compound Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water (acidified) scielo.br
Flow Rate 1.0 mL/min nih.gov
Detection UV-Vis or Diode-Array Detector (DAD) scielo.br
Injection Volume 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 40 °C) mfd.org.mk |

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Parameter Description Common Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.995 mfd.org.mk
Accuracy The closeness of test results to the true value, often expressed as percent recovery. Recovery between 80-120% for complex matrices scielo.br
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically determined as Signal-to-Noise ratio of 3:1 nih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as Signal-to-Noise ratio of 10:1 nih.gov

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity and resolution from other components europa.eu |

Characterization of Extractable and Non-Extractable Ellagitannins via Acid Hydrolysis Products (e.g., this compound, Ellagic Acid, Gallic Acid)

This compound is a type of hydrolysable tannin wikipedia.orgfoodb.ca. Ellagitannins are a complex class of polyphenols that, upon acid hydrolysis, yield ellagic acid and, in some cases, other related compounds like this compound and gallic acid. This hydrolysis reaction is a key method for the indirect quantification and characterization of total or specific classes of ellagitannins in a sample.

The process involves treating the sample matrix with a strong acid (e.g., hydrochloric acid or sulfuric acid) under controlled temperature and time conditions. This breaks the ester bonds of the complex tannin polymers, releasing their constituent monomeric units.

Extractable Ellagitannins: These are readily soluble in solvents and can be directly analyzed or hydrolyzed in the solution.

Non-Extractable Ellagitannins: These are often bound to cell wall components like polysaccharides or proteins and require hydrolysis to be released and quantified.

Table 3: Hydrolysis Products of Different Tannin Types

Tannin Class Primary Hydrolysis Products
Gallotannins Gallic Acid, Glucose
Ellagitannins Ellagic Acid, Glucose

| Complex Tannins | Gallic Acid, Ellagic Acid, this compound, Flavonoids |

Interlaboratory Reproducibility and Validation Studies of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use europa.euresearchgate.net. For the quantification of compounds like this compound in complex natural product matrices, ensuring the method is robust and reproducible is critical nih.gov.

Interlaboratory reproducibility, also known as intermediate precision, assesses the variation in results when the analysis is performed in different laboratories or by different analysts on different days europa.eu. This is a crucial step in standardizing an analytical method for widespread use, such as for quality control in the herbal products industry.

A comprehensive validation study according to guidelines from bodies like the International Council for Harmonisation (ICH) would include:

Specificity: Ensuring the method can distinguish the analyte from degradation products and matrix components europa.eu.

Linearity and Range: Confirming a proportional relationship between analyte concentration and instrument response over a defined range nih.gov.

Accuracy: Assessing the agreement between the measured value and a known true value ikev.org.

Precision: Evaluating the method's repeatability (within-day variability) and intermediate precision (between-day, between-analyst variability) europa.euikev.org.

Robustness: Examining the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or pH europa.eu.

Collaborative interlaboratory studies are the gold standard for establishing the reproducibility of a method. In such a study, identical samples are sent to multiple participating laboratories, and the results are statistically compared to determine the method's precision and accuracy under different conditions. This ensures that the analytical method yields reliable and comparable data regardless of where the analysis is performed.

Table 4: Key Parameters for an Interlaboratory Validation Study

Validation Parameter Objective Typical Study Design
Reproducibility To determine the precision of the method between different laboratories. Analysis of identical, homogenous samples by multiple labs.
Accuracy To assess the bias of the method across different laboratories. Analysis of a certified reference material or a sample with a known spiked concentration.
Robustness To evaluate the influence of minor variations in the analytical procedure. Each lab introduces small, controlled changes to parameters (e.g., pH, temperature).

| Comparability | To ensure results are consistent and can be compared across different testing sites. | Statistical analysis of results from all participating labs (e.g., ANOVA). |

Future Directions and Research Gaps in Valoneic Acid Dilactone Studies

Elucidation of Complete Biosynthetic Pathways in Natural Sources

The biosynthesis of hydrolyzable tannins, including valoneic acid dilactone, is a complex process that begins with the shikimate pathway. nih.govnih.govresearchgate.netoup.com This fundamental metabolic route provides the precursor, gallic acid. nih.gov The initial steps involve the enzymatic conversion of 3-dehydroshikimic acid to gallic acid, a reaction catalyzed by shikimate dehydrogenase. nih.govnih.gov Subsequently, gallic acid is esterified with a glucose molecule, typically forming β-glucogallin, a reaction mediated by UDP-glycosyltransferases. nih.gov

Further galloylation steps, utilizing β-glucogallin as a galloyl donor, lead to the formation of pentagalloylglucose. nih.gov The final and critical stages in the biosynthesis of more complex hydrolyzable tannins like this compound involve oxidative coupling of these galloyl groups. This process is believed to be catalyzed by laccase enzymes, which facilitate the formation of the characteristic hexahydroxydiphenoyl (HHDP) groups and other linkages found in ellagitannins. nih.govnih.gov

A significant research gap exists in identifying and characterizing the specific enzymes—galloyltransferases and laccases—responsible for the precise assembly of this compound in different plant species. While the general pathway is understood, the exact sequence of oxidative coupling and the enzymes that control the regioselectivity of these reactions to form the unique valoneoyl group remain to be fully elucidated. Future research should focus on the isolation and functional characterization of these enzymes from plants known to be rich sources of this compound, such as oak and pomegranate. This knowledge would not only deepen our understanding of tannin biosynthesis but could also pave the way for biotechnological production of this valuable compound.

Comprehensive Structure-Activity Relationship (SAR) Investigations for Diverse Molecular Targets

The biological activity of this compound is intrinsically linked to its complex chemical structure, which includes multiple hydroxyl groups and two lactone rings. These features are crucial for its interactions with various molecular targets. However, comprehensive structure-activity relationship (SAR) studies, which systematically modify the chemical structure to understand its effect on biological activity, are largely lacking for most of its known targets.

Initial SAR analyses have been conducted for its inhibitory activity against Ribonuclease L (RNase L), an enzyme involved in the antiviral and inflammatory response. These studies revealed that the bulky aryl group at a specific position on the this compound scaffold significantly enhances its potency and selectivity as an RNase L inhibitor.

Further SAR investigations are crucial for its other known biological activities, such as the inhibition of 5α-reductase, α-amylase, and aldose reductase. wikipedia.orgresearchgate.netopenmedicinalchemistryjournal.comnih.govmdpi.com For instance, understanding which hydroxyl groups are essential for binding to the active sites of these enzymes could guide the design of more potent and selective inhibitors. The role of the lactone rings in maintaining the rigid conformation of the molecule and their contribution to binding affinity also warrants detailed investigation. Future SAR studies should involve the synthesis of a library of this compound analogs with systematic modifications to different parts of the molecule. These analogs should then be tested against a panel of molecular targets to build a comprehensive understanding of the structural requirements for each activity.

Exploration of Novel Biological Activities and Undiscovered Molecular Interactions

Current research has identified several promising biological activities of this compound, including its potential as an antidiabetic, anti-inflammatory, and antiviral agent. researchgate.netnih.govmusechem.comnih.govmdpi.com Its antidiabetic effects are attributed to the inhibition of α-amylase and aldose reductase, enzymes involved in carbohydrate metabolism and the development of diabetic complications. researchgate.netopenmedicinalchemistryjournal.comnih.govnih.gov The potent inhibition of RNase L suggests its potential in modulating inflammatory and viral responses.

Despite these findings, the full spectrum of its biological activities remains to be explored. High-throughput screening of this compound against a wide range of biological targets, including various enzymes, receptors, and signaling pathways, could uncover novel therapeutic applications. For example, its polyphenolic nature suggests potential anticancer activity through mechanisms such as the induction of apoptosis or the inhibition of cancer cell proliferation. Preliminary evidence also points towards its antioxidant and immunomodulatory properties, which could be beneficial in a variety of disease contexts. musechem.com

Furthermore, the molecular interactions underlying its known activities need to be investigated in greater detail. For instance, while it is known to inhibit certain enzymes, the precise binding modes and the key molecular interactions have not been fully characterized for all targets. Future research should employ techniques such as X-ray crystallography and molecular modeling to visualize these interactions at an atomic level. Unraveling these undiscovered molecular interactions will be critical for the rational design of second-generation analogs with improved efficacy and specificity.

Advancement of Efficient and Scalable Synthetic Strategies for Research and Development

The limited availability of this compound from natural sources poses a significant challenge for extensive biological evaluation and potential therapeutic development. While the first total synthesis of this complex molecule was a landmark achievement, relying on classical methods like the Ullmann coupling, these initial routes are often lengthy and low-yielding, making them unsuitable for large-scale production.

More recent advancements have focused on developing more efficient and scalable synthetic strategies. rsc.orgindiatimes.comchemrxiv.org The "lactone concept" has been successfully applied to the enantioselective synthesis of valoneic acid derivatives, highlighting the importance of controlling the molecule's stereochemistry for its biological activity. Additionally, progress in the unified synthesis of ellagitannins offers promising methodologies that could be adapted for a more streamlined synthesis of this compound. jst.go.jpacs.orgnih.govjst.go.jp

A major research gap remains in the development of a truly practical and scalable total synthesis. Future synthetic efforts should focus on several key areas:

Catalytic Methods: The use of modern catalytic methods for key bond-forming reactions can reduce the number of steps and improve yields.

Green Chemistry Principles: Incorporating principles of green chemistry, such as minimizing the use of hazardous reagents and solvents, will be crucial for developing environmentally sustainable synthetic processes. rsc.org

Q & A

Q. Q. How should researchers document VAL studies to meet journal requirements (e.g., Beilstein Journal of Organic Chemistry)?

  • Methodological Answer :
  • Include detailed experimental protocols in supplementary materials (e.g., HPLC gradients, primer sequences for qPCR).
  • For compound characterization, provide IR, NMR, and HRMS spectra with peak assignments. Adhere to FAIR data principles by depositing raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.